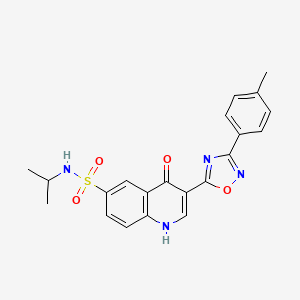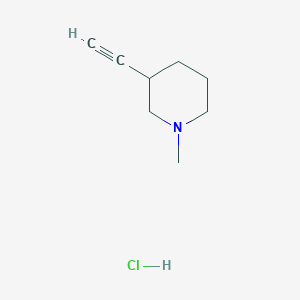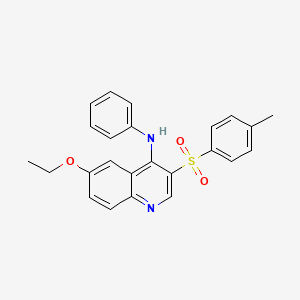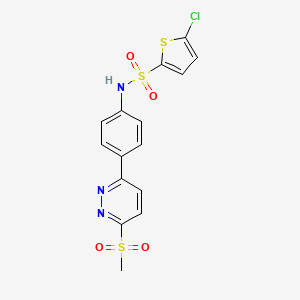
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone, commonly known as 4-Methylbenzodioxolylbutanamine (MBDB) is a synthetic psychoactive drug of the phenethylamine and amphetamine chemical classes. It is a derivative of the substituted methylenedioxyphenethylamine (MDxx) family. MBDB was first synthesized in the early 1990s and was initially used as an entactogen, or mood-altering drug, in the rave and nightclub scene. It has since been studied for its potential therapeutic applications, including in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD).
Applications De Recherche Scientifique
Given the absence of direct matches, it's important to consider the broader context of scientific research where similar compounds, particularly those with benzodioxol or methylphenyl groups, are studied. These groups suggest potential applications in pharmacology, where derivatives might be explored for therapeutic effects, or in material science, where specific chemical properties could be advantageous.
Pharmacodynamic and Pharmacokinetic Properties
Compounds with a complex structure like "3-(1,3-Benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone" might be researched for their pharmacodynamic (the effects of the drug on the body) and pharmacokinetic (the effects of the body on the drug) properties. A compound like Inosine pranobex, for example, has been reported to exert antiviral and antitumor activities, secondary to an immunomodulating effect, suggesting that derivatives of complex compounds can be explored for similar therapeutic applications (Campoli-Richards, Sorkin, & Heel, 1986).
Neurochemistry and Neurotoxicity
Derivatives of phenylisopropylamine, related to both amphetamines and hallucinogens, like MDMA, have been extensively studied for their neurochemical and neurotoxic effects. These studies aim to understand the acute and long-term effects on neurotransmitter systems, which could inform the development of novel psychiatric treatments or contribute to the understanding of drug abuse and addiction mechanisms (McKenna & Peroutka, 1990).
Biomarker Development
The study of human urinary carcinogen metabolites, such as those derived from tobacco, can provide insights into the relationship between chemical exposure and cancer. This research has implications for developing biomarkers for exposure and understanding the metabolic pathways of carcinogens, potentially guiding the investigation of similar compounds (Hecht, 2002).
Environmental Impact and Toxicity
Research into the environmental occurrence, fate, and toxic effects of chemical compounds, such as Benzophenone-3 (BP-3), used in sunscreens, provides critical data on their impact on aquatic ecosystems and human health. Such studies can inform the environmental risk assessment of similar compounds, guiding their safe use and disposal (Kim & Choi, 2014).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-2-4-13(5-3-12)15(19)8-9-18-14-6-7-16-17(10-14)21-11-20-16/h2-7,10,18H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXSQLCOTZXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1-(4-methylphenyl)-1-propanone | |
CAS RN |
477333-90-7 |
Source


|
| Record name | 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2646090.png)





![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2646099.png)
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2646100.png)

![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)